molecular formula C10H12BrNSi B8568726 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane CAS No. 465521-20-4

2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane

Cat. No.: B8568726
CAS No.: 465521-20-4
M. Wt: 254.20 g/mol
InChI Key: ALBWBSINXNTKEN-UHFFFAOYSA-N
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Description

2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane is a heterocyclic organic compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, featuring a bromine atom at the 2-position and a trimethylsilylethynyl group at the 5-position. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane typically involves the bromination of 5-(trimethylsilylethynyl)pyridine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilylethynyl group can participate in coupling reactions. These reactions are facilitated by the electronic properties of the pyridine ring, which influence the reactivity of the substituents .

Properties

CAS No.

465521-20-4

Molecular Formula

C10H12BrNSi

Molecular Weight

254.20 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12BrNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3

InChI Key

ALBWBSINXNTKEN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-5-iodopyridine (2.5 g, 8.8 mmol) was dissolved under nitrogen in 50 ml THF. Bis-(triphenylphosphine)-palladium(II)dichloride (618 mg, 880 μmol, 0.1 equiv.), ethynyltrimethylsilane (950 mg, 1.34 ml, 9.6 mmol, 1.1 equiv.), triethylamine (1.78 g, 2.44 ml, 17.6 mmol, 3 equiv.) and copper(I)iodide (84 mg, 440 μmol, 0.05 equiv.) were added and the mixture was stirred for 3 hours at 50° C. The reaction mixture was cooled and evaporated to dryness. The crude product was purified by flash chromatography on silica gel, eluting with an ethyl acetate:heptane gradient 0:100 to 15:85. The desired 2-bromo-5-trimethylsilanylethynyl-pyridine (1.95 g, 7.7 mmol, 87% yield) was obtained as a white solid, MS: m/e=254.1/256.1 (M+H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Name
Bis-(triphenylphosphine)-palladium(II)dichloride
Quantity
618 mg
Type
catalyst
Reaction Step Two
Name
copper(I)iodide
Quantity
84 mg
Type
catalyst
Reaction Step Two

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